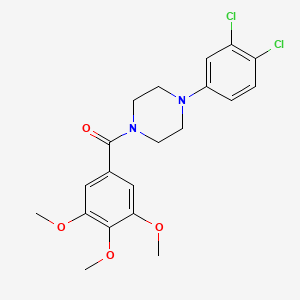![molecular formula C20H24N2O4S B3607909 N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B3607909.png)
N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide
Übersicht
Beschreibung
N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, also known as MP-285, is a chemical compound that has gained significant attention in the scientific community for its potential applications in drug development. This compound belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases such as bacterial infections, diabetes, and cancer.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. Microtubules are involved in various cellular processes such as cell division, cell motility, and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts these cellular processes, leading to the death of cancer cells.
Biochemical and physiological effects:
This compound has been shown to exert several biochemical and physiological effects on cancer cells. These include the induction of oxidative stress, inhibition of angiogenesis, and modulation of the immune system. In addition, this compound has also been shown to enhance the efficacy of other anti-cancer drugs, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide. One of the key areas of focus is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of research is the optimization of the dosing regimen and administration route for this compound to maximize its therapeutic efficacy. Furthermore, the identification of biomarkers that can predict the response of cancer cells to this compound is also an important area of research. Finally, the development of more potent and selective analogs of this compound is an active area of research that could lead to the discovery of new anti-cancer drugs.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer. Several studies have reported that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-7-3-4-8-19(16)21-27(24,25)18-11-9-17(10-12-18)26-15-20(23)22-13-5-2-6-14-22/h3-4,7-12,21H,2,5-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIUDDJWSNAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B3607827.png)
![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3607839.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3607852.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3607857.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3607870.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3607874.png)

![1-(3,4-dichlorophenyl)-4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B3607890.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3607900.png)
![N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3607930.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B3607936.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3607945.png)